5-Chloropentylzinc bromide

Catalog No.
S1910928
CAS No.
312624-21-8
M.F
C5H10BrClZn
M. Wt
250.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloropentylzinc bromide

CAS Number

312624-21-8

Product Name

5-Chloropentylzinc bromide

IUPAC Name

bromozinc(1+);1-chloropentane

Molecular Formula

C5H10BrClZn

Molecular Weight

250.9 g/mol

InChI

InChI=1S/C5H10Cl.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1

InChI Key

JNTPNIAUPAWMIQ-UHFFFAOYSA-M

SMILES

[CH2-]CCCCCl.[Zn+]Br

Canonical SMILES

[CH2-]CCCCCl.[Zn+]Br

This compound is significant in scientific research due to its reactivity as a nucleophile in organic synthesis. The zinc atom acts as a Lewis acid, activating the adjacent carbon atom for nucleophilic attack [].


Molecular Structure Analysis

5-Chloropentylzinc bromide has a linear molecular structure. The molecule consists of a five-carbon chain with a chlorine atom attached at the fifth position (counting from the zinc). A zinc atom is bonded to the first carbon, and a bromine atom is bonded to the zinc atom. This structure can be represented by the following Lewis structure:

Cl - CH2 - CH2 - CH2 - CH2 - Zn - Br

The key feature of this molecule is the polarized C-Zn bond. Zinc has a lower electronegativity than carbon, resulting in a partial negative charge on the carbon adjacent to the zinc and a partial positive charge on the zinc itself. This polarization makes the carbon atom a nucleophilic center, susceptible to attack by electrophiles.


Chemical Reactions Analysis

One of the primary applications of 5-Chloropentylzinc bromide is as a nucleophilic reagent in carbon-carbon bond formation reactions. Here are some examples:

  • Negishi coupling: This reaction couples an alkyl halide (RX) with an alkenyl or aryl halide (R'X) using a palladium catalyst to form a new carbon-carbon bond (C-C). 5-Chloropentylzinc bromide acts as the nucleophile, attacking the electrophilic carbon of the alkenyl/aryl halide.
RX + Cl(CH2)5ZnBr -> R-CH2-CH2-CH2-CH2-CH2-R' + ZnBrX (Negishi Coupling)
  • Carbenoid reactions: 5-Chloropentylzinc bromide can be used in reactions with diazomethane (CH2N2) to generate a carbenoid intermediate. This intermediate can then insert itself into C-H bonds to form new carbon-carbon bonds.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid due to the presence of THF as the solvent [, ].
  • Solubility: Soluble in organic solvents like THF due to the presence of the organic chain and the solvent itself [, ].
  • Stability: Organozinc compounds are generally air and moisture sensitive. 5-Chloropentylzinc bromide is likely to decompose in the presence of air or moisture.

Mechanism of Action (Not Applicable)

5-Chloropentylzinc bromide is potentially hazardous due to the presence of organozinc and bromide components. Here are some safety concerns:

  • Air and moisture sensitivity: As mentioned earlier, the compound is likely to decompose upon exposure to air or moisture, potentially releasing flammable or toxic gases.
  • Flammability: Organozinc compounds can be flammable, especially in the presence of air or oxidizers.
  • Toxicity: Data on the specific toxicity of 5-Chloropentylzinc bromide is limited. However, organozinc compounds can be irritating to the skin and eyes and may be harmful if inhaled or ingested.

Dates

Modify: 2023-08-16

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